molecular formula C17H13ClFNO3 B608356 SEC inhibitor KL-2

SEC inhibitor KL-2

Katalognummer: B608356
Molekulargewicht: 333.7 g/mol
InChI-Schlüssel: FKGPCOZLGSAHRR-DHDCSXOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of SEC inhibitor KL-2 involves multiple steps, including the formation of the core peptidomimetic structure and subsequent functionalization to achieve the desired inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic strategies for peptidomimetic compounds typically involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of automated peptide synthesizers for SPPS and large-scale purification methods. The compound would be produced under good manufacturing practices (GMP) to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions: SEC inhibitor KL-2 primarily undergoes substitution reactions due to the presence of functional groups such as the chloro and fluoro substituents on the aromatic ring. These groups can be targeted for further functionalization or modification .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles for substitution reactions, such as amines or thiols. Reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and may require the presence of a base to facilitate the substitution process .

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amine-substituted derivative of the compound .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

KL-2 has shown promise in targeting Myc-driven cancers. Research indicates that treatment with KL-2 leads to:

  • Decreased MYC-dependent transcription : KL-2 treatment downregulates MYC and its target genes, which are often overexpressed in cancer cells .
  • Inhibition of tumor growth : In vivo studies demonstrate that KL-2 significantly delays tumor progression in mouse models of Myc-dependent cancer .
  • Increased apoptosis : Cells treated with KL-2 exhibit enhanced apoptosis, suggesting potential for use as a therapeutic agent .

Case Study: Myc-dependent Cancer Models

TreatmentEffect on Tumor GrowthApoptosis Rate
KL-2Significant delayIncreased
ControlNo effectBaseline

Viral Infections

KL-2 has also been studied for its effects on viral infections, particularly herpes simplex virus (HSV) and HIV:

  • Herpes Simplex Virus : KL-2 significantly reduces the number of transcriptionally active HSV genomes by inhibiting SEC function during lytic infection .
  • HIV Infection : Interestingly, KL-2 enhances HIV replication in primary CD4+ T cells by increasing the availability of P-TEFb for viral transcription . This dual effect highlights the complexity of SEC inhibition in different contexts.

Case Study: Viral Infection Impact

Virus TypeEffect of KL-2 TreatmentMechanism
HSVReduced active genomesInhibition of SEC
HIVEnhanced replicationIncreased P-TEFb availability

Research Findings

Recent studies have provided extensive insights into the applications of KL-2:

  • Transcriptional Changes : Genome-wide analyses reveal that KL-2 alters the expression profiles of numerous genes involved in critical biological pathways, including those regulated by MYC and immune responses .
  • Pol II Dynamics : KL-2 treatment results in increased Pol II occupancy at promoter-proximal regions and reduced elongation rates, indicative of its role as a transcriptional regulator .
  • Synergistic Effects : When combined with other latency-reversing agents (LRAs), KL-2 exhibits synergistic effects that enhance transcriptional reactivation potentials .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

SEC inhibitor KL-2 is a small molecule that targets the Super Elongation Complex (SEC), a crucial regulator of transcription elongation in eukaryotic cells. This article examines the biological activity of KL-2, focusing on its mechanisms, effects on transcription, and implications for therapeutic applications.

KL-2 functions by disrupting the interaction between cyclin T1 (CCNT1) and the SEC scaffolding proteins AFF1 and AFF4. This disruption leads to a decrease in SEC occupancy at gene promoters, ultimately affecting the transcriptional activity of various genes. The mechanism can be summarized as follows:

  • Inhibition of SEC Assembly : KL-2 interferes with the assembly of P-TEFb (positive transcription elongation factor b) with SEC, leading to reduced transcriptional activation.
  • Alteration of Pol II Dynamics : Treatment with KL-2 results in increased occupancy of RNA polymerase II (Pol II) at promoter-proximal regions, indicating a slowdown in transcription elongation. This is evidenced by shifts in Pol II signal around transcription termination sites (TES) after KL-2 treatment .

Transcriptional Impact

Studies have demonstrated that KL-2 significantly reduces the expression of viral immediate early (IE) genes during herpes simplex virus (HSV) infection. The 50% inhibitory concentration (IC50) values for KL-2 were found to be between 1.61 to 2.29 μM for inhibiting IE gene expression, showcasing its potency as an antiviral agent .

Effects on Cellular Components

In cellular models, KL-2 treatment resulted in a notable decrease in the levels of SEC components AFF1 and AFF4 without affecting other proteins like CDK9 or CCNT1. This selective inhibition suggests that KL-2 specifically targets the SEC pathway rather than broadly affecting transcription machinery .

Data Summary

The following table summarizes key findings from studies on KL-2's biological activity:

Study Cell Type Effect IC50 (μM) Notes
HEK293T and HCT-116Reduced AFF1 and AFF4 levels-Disruption of SEC interactions observed
Human foreskin fibroblastsDecreased viral IE gene expression1.61 - 2.29Significant antiviral activity against HSV
Various cancer cell linesInhibition of transcription elongation-Potential therapeutic implications in oncology

Case Study 1: Antiviral Applications

A study investigated the effect of KL-2 on HSV-infected human foreskin fibroblast cells. The results indicated a dose-dependent reduction in viral IE mRNA levels upon treatment with KL-2, confirming its potential as an antiviral agent targeting SEC-mediated transcription processes .

Case Study 2: Cancer Research

In cancer research contexts, KL-2 has been evaluated for its ability to modulate transcription elongation rates in various cancer cell lines. The findings suggest that inhibiting SEC may slow down tumor cell proliferation by altering gene expression profiles critical for cancer progression .

Eigenschaften

IUPAC Name

(Z)-N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO3/c1-10-2-5-12(18)8-14(10)20-17(23)16(22)9-15(21)11-3-6-13(19)7-4-11/h2-9,21H,1H3,(H,20,23)/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGPCOZLGSAHRR-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)/C=C(/C2=CC=C(C=C2)F)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.